molecular formula C7H4Br2N2 B11848960 3,7-Dibromo-1H-indazole

3,7-Dibromo-1H-indazole

Cat. No.: B11848960
M. Wt: 275.93 g/mol
InChI Key: MFXNJRIIDLGHQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,7-Dibromo-1H-indazole is a brominated derivative of indazole, a heterocyclic aromatic organic compound. Indazoles are known for their diverse biological activities and are used in various medicinal applications. The bromination at positions 3 and 7 of the indazole ring enhances its reactivity and potential for further functionalization, making it a valuable compound in synthetic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,7-Dibromo-1H-indazole typically involves the bromination of 1H-indazole. One common method is the ultrasound-assisted bromination using dibromohydantoin as the bromine source. This reaction is carried out under mild conditions and is completed within 30 minutes . Another approach involves the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N-N bond formation employing oxygen as the terminal oxidant .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using bromine or bromine-containing reagents. The choice of method depends on factors such as cost, yield, and environmental considerations. The use of ultrasound-assisted bromination is particularly attractive due to its efficiency and mild reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 3,7-Dibromo-1H-indazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.

    Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted indazoles.

Scientific Research Applications

3,7-Dibromo-1H-indazole has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active indazoles.

    Industry: The compound is used in the production of dyes, pigments, and other functional materials.

Mechanism of Action

The mechanism of action of 3,7-Dibromo-1H-indazole involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atoms enhance its binding affinity and selectivity, making it a potent inhibitor or modulator of biological pathways. The exact pathways and targets depend on the specific application and the structure of the compound being studied.

Comparison with Similar Compounds

    1H-Indazole: The parent compound without bromine substitution.

    3-Bromo-1H-indazole: A mono-brominated derivative.

    5-Bromo-1H-indazole: Another mono-brominated derivative with bromine at a different position.

Uniqueness: 3,7-Dibromo-1H-indazole is unique due to the presence of two bromine atoms at specific positions, which significantly alters its reactivity and potential applications compared to mono-brominated or non-brominated indazoles. This dual bromination enhances its utility in synthetic chemistry and pharmaceutical research, providing opportunities for the development of novel compounds with improved biological activity.

Properties

IUPAC Name

3,7-dibromo-2H-indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2N2/c8-5-3-1-2-4-6(5)10-11-7(4)9/h1-3H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFXNJRIIDLGHQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NN=C2C(=C1)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.